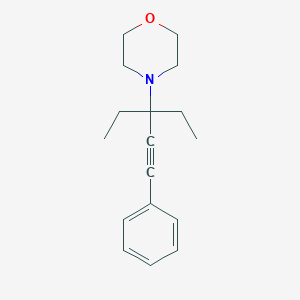
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine is characterized by the presence of a phenyl group and a propynyl group attached to the morpholine ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including 4-(1,1-diethyl-3-phenyl-2-propynyl)-morpholine, typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the use of 1,1-diethyl-3-phenyl-2-propynyl chloride as the alkylating agent, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. In continuous flow processes, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and scalable production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound with a simpler structure, lacking the phenyl and propynyl groups.
4-Phenylmorpholine: A derivative with a phenyl group attached to the morpholine ring.
4-(2-Methyl-1-propenyl)morpholine: A derivative with a propenyl group attached to the morpholine ring.
Uniqueness
Morpholine, 4-(1,1-diethyl-3-phenyl-2-propynyl)- is unique due to the presence of both phenyl and propynyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
835654-23-4 |
|---|---|
Fórmula molecular |
C17H23NO |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
4-(3-ethyl-1-phenylpent-1-yn-3-yl)morpholine |
InChI |
InChI=1S/C17H23NO/c1-3-17(4-2,18-12-14-19-15-13-18)11-10-16-8-6-5-7-9-16/h5-9H,3-4,12-15H2,1-2H3 |
Clave InChI |
HYJDRHDALJSPLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C#CC1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
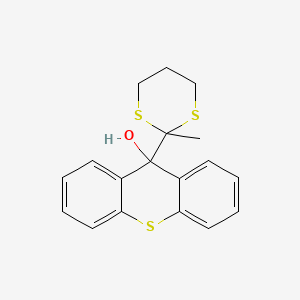
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
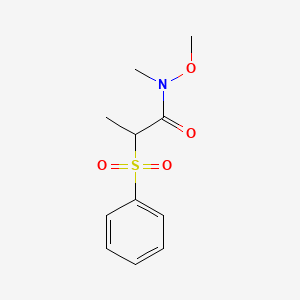
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
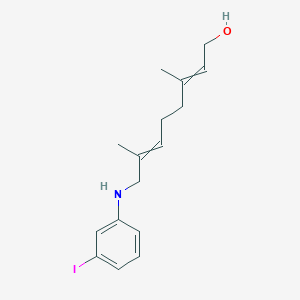
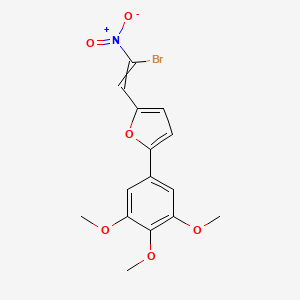
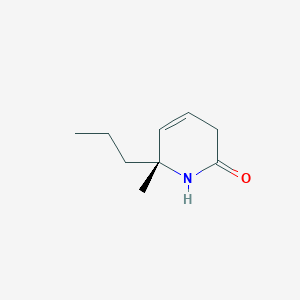

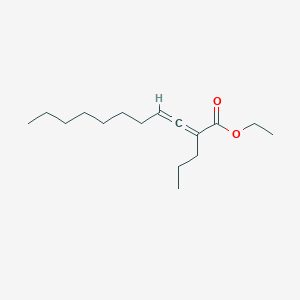

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
